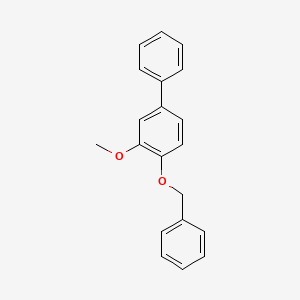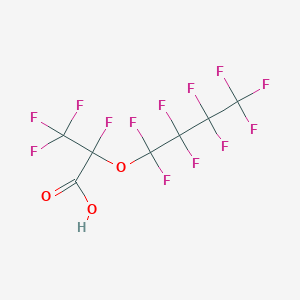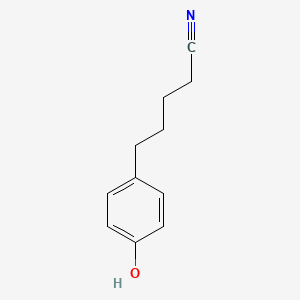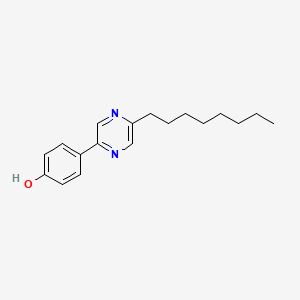![molecular formula C8H14N4O B14287894 3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol CAS No. 138272-92-1](/img/no-structure.png)
3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol: is a compound that belongs to the class of azabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azidomethyl)-1-azabicyclo[22One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halomethyl derivative of 1-azabicyclo[2.2.2]octan-3-ol, is reacted with sodium azide under appropriate conditions . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the presence of the azide group, which can be potentially explosive.
化学反応の分析
Types of Reactions: 3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The azidomethyl group can participate in substitution reactions, where the azide can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMF.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. The azide group allows for bioorthogonal reactions, which are useful in labeling and tracking biomolecules in living systems .
Medicine: In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. The azabicyclo structure is found in various drugs, and modifications can lead to the discovery of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties .
作用機序
The mechanism of action of 3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol depends on its specific application. In chemical reactions, the azide group can participate in click chemistry, forming stable triazole rings through cycloaddition reactions. In biological systems, the azide group can be used for bioorthogonal labeling, allowing for the tracking of biomolecules without interfering with native biological processes .
類似化合物との比較
Similar Compounds:
1-Azabicyclo[2.2.2]octane: Lacks the azidomethyl group, making it less reactive in certain applications.
3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol: Similar structure but with a hydroxymethyl group instead of an azidomethyl group.
2-Azabicyclo[3.2.1]octane: Different bicyclic structure with potential differences in reactivity and applications.
Uniqueness: The presence of the azidomethyl group in 3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol provides unique reactivity, particularly in click chemistry and bioorthogonal reactions. This makes it a valuable compound in both synthetic and biological research .
特性
| 138272-92-1 | |
分子式 |
C8H14N4O |
分子量 |
182.22 g/mol |
IUPAC名 |
3-(azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C8H14N4O/c9-11-10-5-8(13)6-12-3-1-7(8)2-4-12/h7,13H,1-6H2 |
InChIキー |
GPVRURZFCWJPCB-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC1C(C2)(CN=[N+]=[N-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]-6-methoxy-2-methylquinoline](/img/structure/B14287813.png)

![3-[(Butan-2-yl)amino]propan-1-ol](/img/structure/B14287822.png)
![tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane](/img/structure/B14287831.png)



![2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran](/img/structure/B14287890.png)

